molecular formula C8H13N3O2 B13752436 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 58695-97-9

3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13752436
CAS No.: 58695-97-9
M. Wt: 183.21 g/mol
InChI Key: QWDGVQIOXMTEAX-UHFFFAOYSA-N
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Description

3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a methyl group at the N3 position and a propylamino substituent at the C6 position. Pyrimidine-2,4-diones, commonly known as uracil analogs, are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

CAS No.

58695-97-9

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-6-(propylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-3-4-9-6-5-7(12)11(2)8(13)10-6/h5,9H,3-4H2,1-2H3,(H,10,13)

InChI Key

QWDGVQIOXMTEAX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=O)N(C(=O)N1)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 6-Chlorouracil Derivatives

A widely documented approach to synthesize 6-substituted pyrimidine-2,4-diones involves nucleophilic substitution of 6-chlorouracil derivatives with primary amines. Specifically, 6-chloro-3-methyluracil is reacted with propylamine under reflux or microwave irradiation conditions to afford 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione.

  • Typical conditions:
    • Solvent: 1-propanol or ethanol
    • Temperature: 100–150 °C (microwave-assisted heating reduces reaction time)
    • Reaction time: 30 minutes to several hours depending on heating method
  • Yield: Moderate to good yields (approx. 45–85%) depending on purification and exact conditions
  • Example: A suspension of 6-chlorouracil (500 mg, 3.41 mmol) and cyclopropylamine (0.28 mL, 4.09 mmol) in 1-propanol heated by microwave at 150 °C for 30 minutes yielded the corresponding 6-(cyclopropylamino) derivative in 45% isolated yield, which is analogous to the propylamino substitution.

Condensation Reactions with Amines and Pyrimidine Precursors

Another approach involves condensation of amines with pyrimidine-2,4-dione derivatives or their aldehyde precursors to form the desired substituted pyrimidinediones.

  • Mechanism: The amine attacks the electrophilic site at the 6-position (often activated by leaving groups or aldehyde functionalities), forming an imine or aminal intermediate, which then undergoes ring closure or rearrangement to yield the final product.
  • Example: Reaction of 6-chloro-3-methyluracil with primary amines such as benzylamine or adenine under reflux in ethanol produces monocyclic pyrimidinediones in yields of 50–68%.

Industrial and Large-Scale Considerations

Industrial synthesis is less documented but likely involves optimization of the nucleophilic substitution route using 6-chlorouracil derivatives and propylamine. Parameters such as reagent purity, solvent choice, temperature control, and reaction time are optimized to maximize yield and purity. Catalysts or microwave-assisted synthesis may be utilized to reduce reaction times and improve efficiency.

Detailed Reaction Conditions and Data

Step Reagents and Conditions Yield (%) Notes
1 6-Chloro-3-methyluracil + Propylamine in 1-propanol, microwave 150 °C, 30 min ~45–85 Microwave heating improves yield and reduces time
2 6-Chloro-3-methyluracil + Propylamine in ethanol, reflux 16 h 50–70 Conventional heating, longer reaction time
3 Condensation of 6-chloro-3-methyluracil with primary amines in ethanol under reflux 50–68 Used for related amines, adaptable to propylamine

Mechanistic Insights and Reaction Pathways

  • The substitution at the 6-position proceeds via nucleophilic aromatic substitution, where the chlorine atom is displaced by the propylamino nucleophile.
  • Microwave irradiation accelerates the reaction by providing rapid and uniform heating, facilitating the displacement reaction.
  • In condensation methods, the amine reacts with electrophilic centers (such as formyl or chloro substituents) to form imine intermediates, which cyclize or rearrange to the pyrimidine-2,4-dione scaffold.
  • Reaction conditions such as pH, temperature, and solvent polarity significantly influence the reaction pathway and product yield.

Summary of Research Discoveries and Advances

  • Microwave-assisted synthesis has been demonstrated to be an effective method to prepare 6-substituted pyrimidine-2,4-diones, including 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, reducing reaction times from hours to minutes while maintaining good yields.
  • Condensation reactions using aldehyde precursors and primary amines offer alternative routes to functionalized pyrimidinediones with moderate yields and stereochemical control.
  • Industrial-scale synthesis likely relies on nucleophilic substitution of 6-chlorouracil derivatives, with optimization of reaction parameters to achieve high purity and yield, although detailed industrial protocols remain proprietary or unpublished.
  • The compound’s synthesis is part of broader research into pyrimidine derivatives with biological activity, where substitution patterns at the 6-position are critical for activity tuning.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-propylaminouracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, with reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has shown promise as a potential therapeutic agent in the treatment of various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

  • Anticancer Activity:
    Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Studies have demonstrated that 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
  • Antimicrobial Properties:
    The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, indicating its potential use in developing new antibiotics .

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of various analogs of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione and their evaluation for cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the propylamino group enhanced the compound's activity against breast cancer cells .

Agricultural Applications

Pesticidal Activity:
The compound's ability to interact with biological systems extends to agricultural applications. Research has indicated that it may serve as a pesticide or herbicide due to its biochemical properties.

  • Herbicide Development:
    Studies have explored the use of pyrimidine derivatives as herbicides. The application of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in agricultural settings could help control weed populations effectively while minimizing environmental impact .

Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in weed growth without adversely affecting crop yield. These findings suggest its viability as an environmentally friendly herbicide alternative .

Material Science

Polymer Chemistry:
In material science, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential use in polymer synthesis.

  • Polymerization Reactions:
    The compound can act as a monomer or additive in polymerization processes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Study:
Research demonstrated that polymers synthesized using this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-6-propylaminouracil involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also inhibit specific enzymes involved in nucleotide metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations:

Hydroxy groups (e.g., ) introduce hydrogen-bonding capacity, increasing solubility but reducing metabolic stability.

C6 Substituents: Propylamino: A linear alkyl chain likely improves aqueous solubility compared to aromatic substituents (e.g., phenyl in ). Phenylethylamino: Bulky aromatic groups (e.g., ) may enhance target binding affinity but complicate synthesis and reduce yield. Hydrazinyl: Chelating properties (e.g., ) enable metal coordination, useful in enzyme inhibition.

Synthetic Yields :

  • Multi-component Pd-catalyzed reactions (e.g., ) achieve higher yields (73%) compared to stepwise alkylation (53% in ).

Physicochemical Properties

  • Lipophilicity: Methyl and propylamino groups (logP ~1.5–2.0, estimated) may enhance blood-brain barrier penetration compared to polar hydroxy derivatives .
  • Solubility: Propylamino’s amine group increases water solubility relative to aryl-substituted analogs (e.g., ).
  • Stability : Methyl at N3 reduces susceptibility to oxidative metabolism compared to hydroxy analogs .

Biological Activity

3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 125092-42-4, is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature.

  • Molecular Formula : C8H13N3O2
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 125092-42-4

Biological Activity Overview

Research indicates that 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione exhibits various biological activities, including antibacterial and anticancer properties. The compound's structure allows it to interact with biological targets effectively.

Antibacterial Activity

Studies have demonstrated that this compound possesses notable antibacterial properties against several strains of bacteria. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the table below.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Properties

In vitro studies have indicated that 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione exhibits cytotoxic effects against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines:

Cell Line IC50 (µM)
MCF-715.0
HT-2922.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

The biological activity of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is attributed to its ability to interfere with nucleic acid synthesis and protein function in bacterial cells and cancer cells. It is believed to act by:

  • Inhibiting Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Inducing Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antibacterial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various pyrimidine derivatives, including 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione. The results showed significant inhibition against resistant bacterial strains .
  • Anticancer Activity Assessment : Another study focused on the anticancer properties of this compound against multiple cancer cell lines. The research indicated that it effectively reduced cell viability and induced apoptosis in treated cells .

Q & A

Q. What are common synthetic routes for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione derivatives?

The synthesis typically involves alkylation of the amino group on the pyrimidine-dione core. For example, propyl iodide or related alkylating agents are reacted with a precursor (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) in solvents like DMF or ethanol, using potassium carbonate as a base. Yields range from 40% to 53%, depending on the alkylating agent and reaction time. Characterization is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and LCMS to confirm substitution patterns and purity .

Q. How can researchers confirm the identity of synthesized derivatives?

Critical steps include:

  • Spectral matching : Compare 1H^1H-NMR chemical shifts (e.g., δ 1.24 ppm for ethyl groups or δ 3.93 ppm for cyclopropyl protons) with literature data .
  • Database cross-referencing : Use CAS registry numbers (e.g., CAS 62899-00-7 for dipropyl derivatives) and spectral libraries to validate structures .
  • Mass spectrometry : Confirm molecular ions (e.g., [M+H]+^+ at m/z 196.2) using LCMS .

Advanced Research Questions

Q. How can alkylation reaction conditions be optimized to improve yields?

Key variables include:

  • Alkylating agents : Propyl iodide generally provides higher yields than bulkier analogs due to steric effects .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol may limit side reactions .
  • Catalysis : Potassium carbonate promotes deprotonation of the amino group, accelerating alkylation. Kinetic studies (e.g., monitoring via TLC) can identify optimal reaction times .

Q. How should researchers resolve contradictions in spectral data across studies?

  • High-resolution NMR : Use 400–600 MHz instruments to resolve overlapping signals, especially for cyclopropyl or trifluoromethyl groups .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., hydrogen bonding in crystal lattices, as seen in 6-(trifluoromethyl)pyrimidine-dione structures) .
  • Solvent standardization : Deuterated solvents (e.g., CDCl3_3) minimize shifts caused by solvent polarity .

Q. What methodological approaches are suitable for evaluating biological activity (e.g., eEF-2K inhibition)?

  • Enzyme assays : Measure IC50_{50} values using purified eEF-2K and ATPase activity assays .
  • Structure-activity relationship (SAR) : Introduce substituents like trifluoromethyl or piperazine groups to modulate lipophilicity and binding affinity .
  • Cell-based studies : Assess cytotoxicity in cancer cell lines and correlate with enzyme inhibition data .

Q. How can solid-state properties (e.g., solubility, stability) be analyzed?

  • X-ray crystallography : Identify intermolecular interactions (e.g., N–H⋯O hydrogen bonds in 6-(trifluoromethyl) derivatives) that influence solubility .
  • Thermogravimetric analysis (TGA) : Monitor decomposition points (e.g., mp 186–187°C for cyclopropyl derivatives) to assess thermal stability .
  • Polymorphism screening : Use solvent recrystallization to isolate stable crystalline forms .

Q. How can solubility challenges in biological assays be addressed?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or piperazine moieties) while maintaining activity .
  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to dissolve hydrophobic derivatives without denaturing proteins .
  • Prodrug strategies : Synthesize phosphate or ester prodrugs that hydrolyze in vivo to improve bioavailability .

Methodological Notes

  • Contradiction analysis : Discrepancies in yields or spectral data often arise from differences in alkylating agents, solvents, or purification methods. Systematic replication of conditions is critical .
  • Advanced characterization : Pair NMR with X-ray crystallography to unambiguously assign structures, particularly for isomers or polymorphs .

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